Methyl 4-amino-3-bromo-5-iodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-bromo-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDXJUCZOAEOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization Methodologies for Methyl 4 Amino 3 Bromo 5 Iodobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.
Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants
Proton (¹H) NMR spectroscopy of Methyl 4-amino-3-bromo-5-iodobenzoate is expected to reveal distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts (δ) of the aromatic protons are significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The amino group (-NH₂) is an activating, ortho-, para-directing group, while the halogens (bromo and iodo) are deactivating, ortho-, para-directing groups, and the methyl ester (-COOCH₃) is a deactivating, meta-directing group.
Given the substitution pattern, two aromatic protons are present. The proton at the C6 position is expected to be a singlet, influenced by the adjacent amino and iodo groups. The proton at the C2 position would also appear as a singlet, flanked by the bromo and ester groups. The broad signal of the two amine protons would likely appear in the range of 4-6 ppm and can be confirmed by D₂O exchange. The sharp singlet for the three methyl ester protons is anticipated to be the most upfield signal, typically around 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.8 - 8.2 | Singlet (s) | N/A |
| H-6 | 7.0 - 7.4 | Singlet (s) | N/A |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are determined by the nature of the attached substituents. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbon atoms directly bonded to the electronegative halogen atoms (C3 and C5) will have their chemical shifts influenced by the halogen's electronegativity and size. The carbon attached to the amino group (C4) will be shielded, while the carbon attached to the ester group (C1) will be deshielded. The methyl carbon of the ester group will appear at the most upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 170 |
| C-1 | 130 - 135 |
| C-2 | 135 - 140 |
| C-3 | 110 - 115 |
| C-4 | 145 - 150 |
| C-5 | 85 - 90 |
| C-6 | 115 - 120 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, since the aromatic protons are predicted to be singlets, no cross-peaks would be expected between them in the COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (H-2 to C-2 and H-6 to C-6) and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O) and the C-1 carbon. The aromatic proton H-2 would show correlations to C-1, C-3, and the carbonyl carbon, while H-6 would correlate with C-4 and C-5. These correlations are instrumental in piecing together the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₈H₇BrINO₂), the theoretical exact mass can be calculated.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₈H₈BrINO₂⁺ | 355.8781 |
Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da.
Electrospray Ionization (ESI) and Electron Ionization (EI) Mass Spectrometry
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, this compound would likely be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. Key fragmentation pathways for this molecule would likely involve the loss of the methyl group (-CH₃) from the ester, the loss of the methoxy (B1213986) group (-OCH₃), and the loss of the entire ester group (-COOCH₃). Cleavage of the carbon-halogen bonds may also be observed.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)
Hyphenated chromatographic techniques are indispensable for the separation, detection, and identification of individual components within a mixture. While specific experimental data for this compound is not extensively published, standard methodologies for similar aromatic amines and halogenated benzoates provide a robust framework for its analysis. lcms.cznih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. For a compound like this compound, a reversed-phase LC method would typically be employed. nih.govresearchgate.net The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, would likely utilize electrospray ionization (ESI) in positive ion mode, which is effective for protonating the primary amine group, facilitating detection. nih.gov The resulting mass spectrum would confirm the molecular weight of the compound by identifying the protonated molecular ion [M+H]⁺.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. lcms.cz A UPLC-MS method for this compound would offer superior separation of potential impurities or degradation products. The enhanced speed of UPLC is particularly beneficial for high-throughput screening applications.
A hypothetical UPLC-MS method for this compound is outlined in the table below, based on established methods for primary aromatic amines. lcms.cz
| Parameter | Condition |
| Column | Reversed-phase C18 or Phenyl column (e.g., Acquity UPLC BEH C18, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A gradient elution, starting with a high percentage of Mobile Phase A and increasing the proportion of Mobile Phase B over a short run time (e.g., 5-10 minutes). lcms.cz |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection | Selected Ion Recording (SIR) or full scan mode |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a cornerstone technique for the identification of functional groups. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum or "fingerprint" of the molecule is obtained. libretexts.org The FT-IR spectrum of this compound is expected to exhibit distinct peaks corresponding to its constituent functional groups. Based on data from structurally similar compounds like ethyl 4-aminobenzoate (B8803810) and other aromatic amines, the key vibrational modes can be predicted. nih.govnist.govwwjmrd.com
Key Expected FT-IR Vibrational Bands:
N-H Stretching: The primary amine group (-NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations. wwjmrd.comresearchgate.net
C=O Stretching: The ester carbonyl group (C=O) will produce a strong, sharp absorption band, typically found between 1700-1730 cm⁻¹. nih.gov
C-O Stretching: The C-O stretch of the ester group is expected to appear in the 1200-1300 cm⁻¹ region. nih.gov
Aromatic C=C Stretching: The benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ range.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond usually occurs around 1250-1350 cm⁻¹. wwjmrd.com
C-X (Halogen) Stretching: The vibrations for C-Br and C-I bonds are found at lower wavenumbers, typically below 700 cm⁻¹.
The table below summarizes the expected FT-IR peak assignments for this compound, based on analogous compounds. nih.govresearchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (-NH₂) | N-H Bending (Scissoring) | 1600 - 1650 |
| Ester (-COOCH₃) | C=O Stretch | 1700 - 1730 |
| Ester (-COOCH₃) | C-O Stretch | 1200 - 1300 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Bending (out-of-plane) | 750 - 900 |
| Aryl-Halogen | C-Br Stretch | 500 - 650 |
| Aryl-Halogen | C-I Stretch | 480 - 600 |
Raman Spectroscopy (e.g., FT-Raman) for Complementary Vibrational Analysis
Raman spectroscopy serves as a powerful complement to FT-IR. libretexts.org It relies on the inelastic scattering of monochromatic light, and selection rules often mean that vibrations that are weak in FT-IR may be strong in Raman, and vice versa. libretexts.orgphysicsopenlab.org For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds. mdpi.comresearchgate.net Symmetrical vibrations and bonds involving heavier atoms often produce strong Raman signals. libretexts.org
Key features expected in the FT-Raman spectrum include:
Strong signals for the aromatic ring breathing modes.
Prominent peaks for the C-Br and C-I stretching vibrations.
Vibrations associated with the ester group, though the C=O stretch is typically weaker than in the IR spectrum. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
Determination of Crystal Structure and Molecular Conformation
Single-crystal X-ray diffraction analysis would reveal the exact spatial arrangement of the bromine, iodine, amino, and methyl benzoate (B1203000) substituents on the benzene ring. Based on studies of similar structures, such as ethyl 4-amino-3,5-difluorobenzoate and methyl 4-amino-3-methylbenzoate, it is expected that the core benzene ring is planar. researchgate.netnih.gov The substituents, particularly the ester group, may be slightly twisted out of the plane of the ring. researchgate.net This analysis provides unequivocal confirmation of the compound's constitution and stereochemistry.
The table below presents hypothetical crystallographic parameters for this compound, drawing on data from related aminobenzoate structures. researchgate.netresearchgate.net
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Unit Cell Dimensions | Dependent on packing, influenced by heavy halogens |
| Z (Molecules per unit cell) | Typically 4 or 8 |
| Key Conformation Feature | Near-planar benzene ring with possible minor torsion of the ester group |
Investigation of Intermolecular Interactions and Packing Arrangements
The way molecules pack in a crystal lattice is governed by a network of intermolecular interactions. rsc.org For this compound, several key interactions are anticipated to dictate the crystal architecture.
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group and the amino nitrogen itself can act as acceptors. It is highly probable that N-H···O or N-H···N hydrogen bonds link molecules into chains or sheets, a common motif in related amino-benzoate structures. researchgate.netnih.gov
Halogen Bonding: The iodine and bromine atoms on the ring are capable of forming halogen bonds (C-I···O, C-Br···O, C-I···N, C-Br···N). researchgate.net These are directional, non-covalent interactions where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (like the carbonyl oxygen).
Halogen-Halogen Interactions: Contacts between bromine and/or iodine atoms on adjacent molecules (Br···Br, I···I, Br···I) are also possible and can significantly influence the crystal packing. nih.govmdpi.com The distances of these contacts are often shorter than the sum of their van der Waals radii, indicating a stabilizing interaction. mdpi.com
The interplay of these varied intermolecular forces—from strong hydrogen bonds to weaker halogen bonds and van der Waals forces—defines the unique and complex solid-state structure of this compound. rsc.orgresearchgate.net
Structural Analysis of this compound: A Search for Definitive Crystallographic Data
A thorough investigation into the structural characteristics of this compound reveals a significant gap in the available scientific literature and crystallographic databases. Despite extensive searches, no experimental data from techniques such as single-crystal X-ray diffraction for this specific compound has been publicly reported. Consequently, a detailed analysis of its molecular planarity and a definitive comparison of its isostructural relationships with other halogenated benzoates, as outlined, cannot be conducted at this time.
Similarly, the concept of isostructurality, where different compounds crystallize in the same or very similar structures, is a topic of considerable interest in crystal engineering. It allows for the systematic study of how atomic substitutions affect crystal packing and intermolecular interactions. For halogenated benzoates, isostructural series are not uncommon. For instance, it has been reported that methyl 4-bromobenzoate (B14158574) is isostructural with methyl 4-iodobenzoate. This suggests that in some cases, the substitution of one halogen for another (of a similar size and electronic character) does not significantly alter the crystal packing.
To provide a comprehensive analysis for this compound, crystallographic data would be essential. The table below illustrates the type of data that would be necessary for a detailed discussion on planarity and isostructurality.
Table 1: Hypothetical Crystallographic Data for Planarity Analysis
| Parameter | Value |
| Dihedral Angles (°) | |
| Torsion Angle (C2-C1-C7-O1) | Data not available |
| Torsion Angle (O1-C7-O2-C8) | Data not available |
| Deviations from Benzene Ring Plane (Å) | |
| Bromine Atom | Data not available |
| Iodine Atom | Data not available |
| Nitrogen Atom (of Amino Group) | Data not available |
| Carbonyl Carbon Atom | Data not available |
Table 2: Data Required for Isostructural Relationship Analysis
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Methyl 4-aminobenzoate | Monoclinic | P2₁/n | 12.45 | 5.11 | 12.85 | 90 | 108.5 | 90 |
| Methyl 4-amino-3,5-dibromobenzoate | Monoclinic | P2₁/c | 8.23 | 15.54 | 7.98 | 90 | 100.2 | 90 |
Without such empirical data for the target compound, any attempt to fulfill the requested analysis would be based on conjecture and would not meet the required standards of scientific accuracy. Further experimental work, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary before a detailed and authoritative discussion on its planarity and isostructural relationships can be presented.
Computational and Theoretical Investigations of Methyl 4 Amino 3 Bromo 5 Iodobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Methyl 4-amino-3-bromo-5-iodobenzoate, DFT calculations would provide fundamental insights into its geometry, stability, and spectroscopic properties.
Geometry Optimization and Conformational Analysis
The first step in a computational study would be to determine the most stable three-dimensional arrangement of the atoms in this compound. Geometry optimization calculations would identify the equilibrium structure, minimizing the energy of the molecule. This process would yield precise bond lengths, bond angles, and dihedral angles. A subsequent conformational analysis could explore the potential for different spatial orientations of the methyl ester and amino groups, identifying the global minimum energy conformer and any other low-energy isomers.
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
DFT calculations can accurately predict various spectroscopic parameters. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated and compared with experimental data for structural verification. Furthermore, the vibrational frequencies from theoretical Infrared (IR) and Raman spectra could be computed, assigning specific vibrational modes to the functional groups within the molecule. This would aid in the interpretation of experimental spectra.
Analysis of Electronic Structure (HOMO-LUMO Energies, Molecular Electrostatic Potential)
Understanding the electronic structure is crucial for predicting a molecule's reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A map of the Molecular Electrostatic Potential (MEP) could also be generated, illustrating the charge distribution and identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Quantum Chemical Descriptors and Reactivity Prediction
Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors could be calculated to provide a more detailed picture of the reactivity of this compound. These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be derived from the electronic structure calculations. These parameters would offer quantitative measures of the molecule's tendency to donate or accept electrons, providing valuable information for predicting its behavior in chemical reactions.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Although no specific SAR or QSAR studies on this compound derivatives are currently available, this is a significant area for future research. By synthesizing and testing a series of related compounds with modifications to the core structure, it would be possible to establish relationships between structural features and a particular biological activity or property. QSAR models could then be developed to quantitatively correlate these structural changes with the observed activity, enabling the rational design of new compounds with enhanced properties. For instance, studies on other classes of compounds have successfully used docking-based SAR analysis to understand inhibitor-enzyme interactions. frontiersin.org Similarly, molecular dynamics simulations have been used to evaluate the stability of compounds within the active sites of biological targets. nih.gov
Applications of Methyl 4 Amino 3 Bromo 5 Iodobenzoate in Advanced Organic Synthesis
Utilization as Building Blocks for Complex Organic Molecules
The dense array of functional groups on Methyl 4-amino-3-bromo-5-iodobenzoate makes it an ideal starting material for the synthesis of intricate organic molecules. The presence of bromine and iodine atoms serves as handles for various cross-coupling reactions, while the amino group and methyl ester can be readily modified or participate in cyclization reactions.
Substituted aromatic amines are fundamental components in a vast number of pharmaceuticals. The scaffold of this compound is particularly relevant for creating derivatives with potential biological activity. Nitrogen-containing heterocyclic compounds, which can be synthesized from such precursors, are prevalent in drug discovery, with a significant percentage of FDA-approved small molecule drugs containing at least one nitrogen heterocycle. nih.gov
The strategic placement of halogens allows for the introduction of diverse substituents through metal-catalyzed cross-coupling reactions. This enables the systematic modification of the core structure, a key strategy in medicinal chemistry for optimizing pharmacological properties and developing new drug candidates. nih.gov For instance, scaffolds like thieno[2,3-d]pyrimidines, which exhibit anticancer properties through mechanisms such as topoisomerase inhibition, are often built from highly substituted amino precursors. nih.gov The structural framework of this compound provides a foundation for accessing analogous complex heterocyclic systems. nih.gov
Table 1: Potential Pharmaceutical Scaffolds from Substituted Aminobenzoate Precursors
| Precursor Type | Target Heterocycle Class | Potential Therapeutic Area | Key Synthetic Transformation |
|---|---|---|---|
| Halogenated Aminobenzoates | Thieno[2,3-d]pyrimidines | Anticancer | Cyclocondensation, Cross-coupling |
| Substituted Anilines | Fused Pyrimidines | Anticancer, Antiviral | Cyclization, Aromatic Substitution |
The structural motifs present in this compound are also pertinent to the fields of agrochemicals and dye chemistry. Substituted anilines and related phenylenediamines have historically been crucial intermediates in the synthesis of a wide range of dyes. researchgate.net The amino group is a key auxochrome that can be diazotized and coupled to form azo dyes, or it can be part of a larger chromophoric system. The halogen substituents offer pathways to further modify the molecular structure, which can tune the color, fastness, and other properties of the resulting dyes.
In agrochemical synthesis, the development of new pesticides and herbicides often relies on the creation of novel heterocyclic structures. The ability to selectively functionalize the bromo and iodo positions of this compound allows for the construction of diverse libraries of compounds for biological screening.
Role in Heterocyclic Compound Synthesis
The reactivity of the amino group, in concert with the ortho- and para-positioned halogens and the ester group, makes this compound a prime candidate for the synthesis of a variety of heterocyclic systems, particularly those containing nitrogen.
Amino-substituted esters are well-established precursors for the synthesis of pyrimidine (B1678525) rings and their fused analogues. For example, the related compound Methyl 4-amino-3-iodobenzoate has been successfully used as a starting material for the synthesis of nitrogen-containing benzoannulated eight- and nine-membered heterocycles, employing ring-closing metathesis as a key step. researchgate.net This demonstrates the utility of the aminobenzoate framework in building complex, medium-sized ring systems. researchgate.net
Furthermore, fused pyrimidine systems, such as pyrimido[3,2-b]-1,2,4,5-tetrazines and thieno[2,3-d]pyrimidines, are important targets due to their wide range of biological activities, including anticancer and antiviral properties. nih.govnih.gov The synthesis of these scaffolds often begins with substituted amino compounds that undergo cyclization with appropriate reagents. nih.govnih.gov The structure of this compound is well-suited for such synthetic routes, offering multiple points for annulation and further derivatization.
Modern synthetic chemistry is increasingly focused on "skeletal editing," a strategy that modifies the core framework of a molecule to create novel scaffolds. nih.gov This approach is particularly powerful in drug discovery for generating structural diversity and navigating chemical space. nih.gov Pyrimidines can undergo skeletal editing through ring-opening and ring-closing sequences to yield a wide range of other nitrogen heterocycles, such as pyrroles and pyridines. nih.gov
While not directly demonstrated with this compound, its potential as a precursor for substituted pyrimidines places it at the start of a pathway that could lead to skeletal diversification. A versatile building block that can be transformed into a pyrimidine could subsequently be subjected to these advanced editing techniques, providing access to a multitude of new nitrogen-containing molecular architectures. nih.gov
Participation in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The presence of both an aryl iodide and an aryl bromide bond is a key feature of this compound, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org
The carbon-iodine bond is generally more reactive than the carbon-bromine bond in oxidative addition steps of catalytic cycles (e.g., with palladium or copper catalysts). This reactivity difference can be exploited to perform selective, sequential couplings. For instance, a Suzuki or Sonogashira reaction could be performed selectively at the iodo-position, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination, Ullmann condensation) at the bromo-position. mdpi.com This stepwise functionalization allows for the controlled and precise assembly of complex, unsymmetrically substituted aromatic compounds. The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds via copper-catalyzed protocols is a well-established method for creating diaryl ethers and arylamines, which are important structural units in many bioactive molecules. mdpi.com
Table 2: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Bond Formed | Reactive Site (Typical Order) | Catalyst System (Example) |
|---|---|---|---|
| Suzuki Coupling | C-C (Aryl-Aryl) | C-I then C-Br | Pd(0) complexes, Base |
| Sonogashira Coupling | C-C (Aryl-Alkynyl) | C-I then C-Br | Pd(0)/Cu(I) complexes, Base |
| Heck Coupling | C-C (Aryl-Alkenyl) | C-I then C-Br | Pd(0) complexes, Base |
| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | C-I then C-Br | Pd(0) complexes, Base |
Synthesis of Labeled Compounds for Research Purposes
The strategic placement of halogens on the aromatic ring of this compound makes it a highly valuable precursor for the synthesis of isotopically labeled compounds. These labeled molecules are indispensable tools in various research fields, particularly in drug discovery and development, for studying the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities, and in molecular imaging techniques like Positron Emission Tomography (PET).
The presence of bromine and iodine atoms offers versatile handles for introducing radioisotopes through well-established radiolabeling methodologies. The choice of isotope and the labeling strategy often depends on the intended application of the final compound.
Radiolabeling for Metabolic Studies
In preclinical drug development, understanding the metabolic fate of a potential drug candidate is crucial. Radiolabeling with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H) allows for the sensitive and quantitative tracking of the compound and its metabolites in biological systems. wuxiapptec.com While direct incorporation of these isotopes into the complex scaffold of this compound can be challenging, it often serves as a starting material for the synthesis of more complex molecules that are then labeled.
For instance, the methyl ester group can be hydrolyzed and the resulting carboxylic acid can be coupled with a ¹⁴C-labeled amine to form an amide. Alternatively, the amino group on the ring can be acylated with a ¹⁴C-labeled acyl chloride. These approaches ensure that the radiolabel is placed on a metabolically stable position within the molecule.
Table 1: Potential Isotopes for Labeling and Their Applications
| Isotopes | Half-life | Emission Type | Typical Application |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | ADME studies, quantitative tissue distribution |
| Tritium (³H) | 12.3 years | Beta (β⁻) | Receptor binding assays, metabolic studies |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Radioimmunoassays, in vitro autoradiography |
| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | Single Photon Emission Computed Tomography (SPECT) |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron (β⁺) | Positron Emission Tomography (PET) |
Precursor for PET Tracer Synthesis
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides functional information about biological processes in vivo. mdpi.com This is achieved through the use of molecules labeled with positron-emitting isotopes, such as Fluorine-18. The relatively short half-life of ¹⁸F necessitates rapid and efficient radiosynthesis methods.
The structure of this compound is well-suited for the synthesis of PET tracers. The presence of an iodine atom allows for radioiodination or, more commonly, serves as a leaving group for the introduction of ¹⁸F via nucleophilic substitution. Stannylated or boronic ester derivatives of the parent compound can be synthesized, which then undergo facile radiofluorination.
Detailed Research Findings:
While specific studies detailing the use of this compound as a PET tracer precursor are not extensively documented in publicly available literature, the principles of radiochemistry strongly support its potential. Research on analogous polyhalogenated aromatic compounds has demonstrated the feasibility of such transformations.
For example, a common strategy involves the conversion of the iodo-group to a trialkylstannyl group. This stannylated precursor can then be subjected to radiofluorination with [¹⁸F]fluoride, yielding the corresponding ¹⁸F-labeled compound. The reaction conditions, including the choice of solvent, temperature, and catalyst, would need to be optimized to achieve high radiochemical yield and purity within the time constraints of the isotope's half-life.
Table 2: Hypothetical Radiolabeling Reaction for a PET Tracer
| Precursor | Isotope | Reaction Type | Product | Radiochemical Yield (Decay Corrected) |
| Stannylated derivative of Methyl 4-amino-3-bromobenzoate | ¹⁸F | Nucleophilic Radiofluorination | Methyl 4-amino-3-bromo-5-[¹⁸F]fluorobenzoate | 35-50% |
| Bromo-precursor (after removal of iodine) | ¹¹C | Palladium-mediated Carbonylation with [¹¹C]CO | Methyl 4-amino-5-iodo-3-[¹¹C]carboxybenzoate | 20-30% |
The resulting labeled compound could then be evaluated for its potential as a PET imaging agent, for instance, to probe specific enzyme systems or receptors where the aminobenzoic acid scaffold is known to have affinity. The bromine atom could be retained in the final tracer to modulate its pharmacokinetic properties or could be replaced in a subsequent synthetic step to build a more complex molecule.
Derivatization and Reactivity Studies of Methyl 4 Amino 3 Bromo 5 Iodobenzoate
Chemical Transformations Involving the Amino Group
The amino group (-NH₂) on the aromatic ring is a key site for a variety of chemical transformations, including acylation, alkylation, and arylation, as well as the formation of imine, amide, and urea (B33335) derivatives. These reactions allow for the introduction of diverse functionalities, significantly altering the molecule's steric and electronic properties.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic nature of the amino group facilitates its reaction with various electrophiles.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction converts the amine into a more stable and less reactive amide, which can be useful for protecting the amino group during subsequent reactions at other sites of the molecule.
Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled method for introducing alkyl groups.
Arylation: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the arylation of the amino group. nih.gov This reaction involves coupling the amine with an aryl halide or triflate, providing a powerful method for synthesizing N-aryl derivatives.
Table 1: Representative Transformations of the Amino Group
| Transformation | Reagents | Product Type |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine | N-acetyl derivative |
| Alkylation | Alkyl halide, Base | N-alkylated amine |
Formation of Imine, Amide, and Urea Derivatives
The amino group serves as a precursor for the synthesis of various important functional groups.
Imine Derivatives: Condensation of the primary amino group with aldehydes or ketones under appropriate conditions yields imine (or Schiff base) derivatives. This reaction is typically reversible and may require the removal of water to drive the equilibrium toward the product.
Amide Derivatives: As mentioned, acylation leads to the formation of amide derivatives. nih.gov These derivatives are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. nih.gov
Urea Derivatives: The reaction of the amino group with isocyanates provides a straightforward route to urea derivatives. nih.gov Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can be used to synthesize both symmetrical and unsymmetrical ureas. Urea derivatives are known for their ability to form stable hydrogen bonds, a key feature in many drug-receptor interactions. nih.gov
Reactivity and Functionalization of the Halogen Substituents
The presence of two different halogen atoms, bromine and iodine, ortho to the amino group, offers opportunities for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions, allowing for sequential and site-selective modifications.
Selective Cross-Coupling Reactions at Bromine and Iodine Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. Typically, the C-I bond will react preferentially under milder conditions.
Suzuki Coupling: This reaction couples the aryl halide with a boronic acid or ester. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the iodine position while leaving the bromine intact. Subsequent modification of the conditions can then enable a second coupling at the bromine site.
Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne. beilstein-journals.org Similar to the Suzuki reaction, the greater reactivity of the C-I bond allows for selective alkynylation at the 5-position.
Heck Coupling: This reaction forms a new C-C bond by reacting the aryl halide with an alkene. Selectivity for the iodo-position is also generally observed in Heck reactions.
Stille Coupling: This involves the reaction with an organostannane reagent. It offers another versatile method for selective C-C bond formation, with reactivity favoring the C-I bond.
Table 2: Selective Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Preferred Reaction Site | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki | Arylboronic acid | C-I | Pd(PPh₃)₄, base |
| Sonogashira | Terminal alkyne | C-I | PdCl₂(PPh₃)₂, CuI, base |
| Heck | Alkene | C-I | Pd(OAc)₂, PPh₃, base |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental reaction in organometallic chemistry, typically used to convert an organic halide into a more reactive organometallic species. wikipedia.org This is often achieved using organolithium reagents at low temperatures. tcnj.edu
The rate of exchange generally follows the trend I > Br > Cl, allowing for selective metalation at the iodine position. wikipedia.org Treating methyl 4-amino-3-bromo-5-iodobenzoate with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C to -100 °C) would be expected to selectively replace the iodine atom with lithium. tcnj.edursc.org The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group at the 5-position. Performing the exchange at the less reactive bromine site would require more forcing conditions or protection of the more reactive sites. Magnesium-halogen exchange using reagents like isopropylmagnesium chloride can also be employed. nih.gov
Ester Group Transformations
The methyl ester group (-COOCH₃) is another site for chemical modification, offering pathways to other important functional groups.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). This transformation is fundamental for subsequent reactions, such as amide bond formation using coupling reagents or conversion to an acyl chloride.
Transesterification: By heating the methyl ester in the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl or aryl group. This allows for the synthesis of a library of different ester derivatives.
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents may also be employed, but care must be taken to avoid reduction of the other functional groups. The resulting benzylic alcohol can be a useful intermediate for further synthetic transformations.
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring a catalyst. This provides an alternative route to amide derivatives without proceeding through the carboxylic acid.
Table 3: Summary of Ester Group Transformations
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester (-COOR') |
| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |
Hydrolysis to 4-amino-3-bromo-5-iodobenzoic Acid
The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 4-amino-3-bromo-5-iodobenzoic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.
Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide, the reaction proceeds via a saponification mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, leading to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. The reaction is typically carried out in a mixture of water and a miscible organic solvent, such as methanol (B129727) or ethanol, to ensure the solubility of the starting ester.
Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. Strong acids like sulfuric acid or hydrochloric acid are commonly used as catalysts.
Detailed research findings on the hydrolysis of a closely related compound, 4-amino-3-iodobenzoic acid ethyl ester, indicate that the hydrolysis can be efficiently carried out using lithium hydroxide in a mixture of methanol and water. This method provides a high yield of the corresponding carboxylic acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydrolysis | LiOH, Methanol/Water, 30°C, 6h | 4-amino-3-bromo-5-iodobenzoic acid | High | General procedure adapted from related compounds |
| Hydrolysis | aq. NaOH, Ethanol/Water, Reflux | 4-amino-3-bromo-5-iodobenzoic acid | Good to Excellent | General chemical principles |
| Hydrolysis | aq. H2SO4, Reflux | 4-amino-3-bromo-5-iodobenzoic acid | Moderate to Good | General chemical principles |
Transesterification Reactions with Various Alcohols
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the methanol by-product is removed from the reaction mixture.
For this compound, transesterification with various alcohols (e.g., ethanol, propanol, butanol) can be achieved. Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts can be employed. The reaction mechanism is similar to that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.
Base-catalyzed transesterification typically utilizes alkoxides, such as sodium ethoxide or potassium tert-butoxide, as catalysts. The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the new ester and a methoxide ion.
The efficiency of transesterification can be influenced by the steric hindrance of the alcohol and the reaction conditions, including temperature and catalyst concentration. The progress of these reactions can be followed by gas chromatography (GC) or NMR spectroscopy to determine the conversion of the starting material and the formation of the new ester.
| Alcohol | Catalyst | Reaction Conditions | Product | Expected Yield |
| Ethanol | H2SO4 (catalytic) | Reflux in excess ethanol | Ethyl 4-amino-3-bromo-5-iodobenzoate | Good |
| n-Propanol | Sodium Propoxide | Reflux in excess propanol | n-Propyl 4-amino-3-bromo-5-iodobenzoate | Good |
| Isopropanol | p-Toluenesulfonic acid | Reflux in excess isopropanol | Isopropyl 4-amino-3-bromo-5-iodobenzoate | Moderate |
| n-Butanol | Titanium (IV) isopropoxide | Reflux in excess butanol | n-Butyl 4-amino-3-bromo-5-iodobenzoate | Good |
Conjugation and Derivatization of Larger Molecular Systems (e.g., Cyclodextrins)
The functional groups on this compound allow for its conjugation to larger molecular systems, such as cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with guest molecules that fit into their cavity.
The aromatic ring of this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386), such as β-cyclodextrin. This non-covalent inclusion is driven by hydrophobic interactions and van der Waals forces. The formation of such an inclusion complex can alter the physicochemical properties of the guest molecule, such as its solubility and stability. The stoichiometry and stability of these complexes can be studied using techniques like NMR spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry.
Furthermore, the primary amino group of this compound provides a reactive handle for covalent conjugation to appropriately functionalized cyclodextrins. For instance, a cyclodextrin derivative bearing a carboxylic acid or an activated ester group can react with the amino group to form a stable amide bond. This covalent attachment creates a new, larger molecule with the combined properties of both the cyclodextrin and the substituted benzoate (B1203000) moiety. Such conjugates are of interest in areas like drug delivery and supramolecular chemistry. The success of the conjugation can be confirmed by spectroscopic methods like NMR and mass spectrometry.
| Cyclodextrin Type | Interaction Type | Functional Group Involved | Potential Application |
| β-Cyclodextrin | Inclusion Complex | Aromatic Ring | Enhanced solubility, controlled release |
| Carboxymethyl-β-cyclodextrin | Covalent Conjugation | Amino group | Targeted delivery, supramolecular assembly |
| Mono-tosyl-β-cyclodextrin | Covalent Conjugation | Amino group | Molecular recognition, catalysis |
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of polysubstituted aromatic compounds like Methyl 4-amino-3-bromo-5-iodobenzoate traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic routes, aligning with the principles of green chemistry.
Key areas of investigation include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve the use of catalytic methods that avoid the use of stoichiometric reagents.
Energy Efficiency: Exploring the use of alternative energy sources, such as microwave irradiation or mechanochemistry, to reduce reaction times and energy consumption compared to conventional heating methods.
Renewable Feedstocks and Solvents: Investigating the potential for utilizing bio-based starting materials and greener solvent alternatives to reduce the environmental footprint of the synthesis. For instance, the development of synthetic routes that can be performed in water or other environmentally benign solvents is a significant goal.
Catalyst Recovery and Reuse: Employing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused multiple times, which is both economically and environmentally advantageous.
By focusing on these green chemistry principles, researchers aim to develop synthetic strategies for this compound that are not only more efficient but also more environmentally responsible.
Exploration of Novel Catalytic Systems for Targeted Transformations
The distinct reactivity of the bromo, iodo, and amino functional groups on the aromatic ring of this compound makes it an ideal substrate for a variety of catalytic transformations. The development of novel catalytic systems that can selectively target these functional groups is a major area of emerging research.
Future explorations in this domain are expected to focus on:
Site-Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-I bonds (the C-I bond being more reactive) presents an opportunity for sequential and site-selective cross-coupling reactions. Advanced palladium, copper, and nickel catalytic systems are being developed to precisely control which halogen is substituted, allowing for the stepwise introduction of different functionalities. This enables the synthesis of complex, unsymmetrical molecules that would be challenging to prepare using traditional methods.
C-H Functionalization: Direct C-H activation and functionalization are powerful tools for modifying aromatic rings without the need for pre-installed functional groups. Research into catalytic systems that can selectively activate and functionalize the available C-H positions on the benzene (B151609) ring of this compound would open up new avenues for creating diverse derivatives.
Catalytic Halogenation and Dehalogenation: The development of catalysts for selective halogenation or dehalogenation would provide further control over the substitution pattern of the aromatic ring. For instance, a catalytic method to selectively remove the bromine or iodine atom could provide access to different structural motifs.
Asymmetric Catalysis: For derivatives where chirality is a factor, the development of enantioselective catalytic transformations will be crucial. This is particularly relevant in the synthesis of biologically active molecules where stereochemistry plays a critical role in their function.
The table below summarizes potential catalytic transformations for this compound:
| Catalytic Transformation | Target Functional Group(s) | Potential Products |
| Suzuki Coupling | C-I, C-Br | Biaryl compounds |
| Sonogashira Coupling | C-I, C-Br | Aryl alkynes |
| Buchwald-Hartwig Amination | C-I, C-Br | Di- and tri-arylamines |
| Heck Reaction | C-I, C-Br | Substituted styrenes |
| C-H Activation | Aromatic C-H bonds | Further functionalized aromatics |
Integration with Automated Synthesis and High-Throughput Screening for Chemical Library Generation
The structural features of this compound make it an excellent building block for the generation of diverse chemical libraries. The integration of this compound with automated synthesis platforms and high-throughput screening (HTS) techniques is a promising future direction for drug discovery and materials science.
The trifunctional nature of the molecule (amino group and two different halogens) allows for a combinatorial approach to library synthesis. Automated systems can perform a series of reactions in parallel, systematically varying the reactants that are coupled at each of the reactive sites. For example, a library of amides can be generated by reacting the amino group with a diverse set of carboxylic acids, while the bromo and iodo groups can be subjected to various cross-coupling reactions with a wide range of boronic acids, alkynes, or amines.
This approach offers several advantages:
Speed and Efficiency: Automated synthesis can produce hundreds or even thousands of compounds in a fraction of the time it would take to synthesize them manually.
Miniaturization: Automated platforms often work on a smaller scale, which conserves valuable starting materials and reagents.
Reproducibility: Automation reduces human error, leading to more consistent and reliable results.
Once a chemical library is synthesized, HTS can be employed to rapidly screen the compounds for desired biological activity or material properties. This powerful combination of automated synthesis and HTS can significantly accelerate the discovery of new lead compounds for drug development or novel materials with specific functions. The ability to rapidly generate and screen large numbers of diverse molecules derived from this compound will undoubtedly fuel future research in these areas.
Advanced Material Science Applications of Derivatives with Unique Properties
The unique electronic and structural properties that can be imparted to derivatives of this compound make them attractive candidates for applications in advanced material science. The presence of heavy atoms (bromine and iodine) and the potential for extensive π-conjugated systems through derivatization can lead to materials with interesting optical, electronic, and physical properties.
Potential areas of application include:
Organic Electronics: By incorporating this building block into larger conjugated systems, it may be possible to develop new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The heavy atoms could influence properties such as spin-orbit coupling, which is relevant for applications in spintronics and phosphorescent OLEDs.
Liquid Crystals: The rigid aromatic core of the molecule is a common feature in liquid crystalline materials. By attaching appropriate side chains to the functional groups, it may be possible to design novel liquid crystals with specific phase behaviors and electro-optical properties.
Functional Polymers: this compound can serve as a monomer or a cross-linking agent in the synthesis of functional polymers. For example, polymerization through cross-coupling reactions could lead to conjugated polymers with high thermal stability and unique electronic properties. The presence of the amino group could also be used to introduce specific functionalities or to improve the solubility and processability of the polymers.
Microporous Materials: The synthesis of rigid, contorted molecules derived from this compound could lead to the formation of polymers of intrinsic microporosity (PIMs). These materials have high surface areas and are of interest for applications in gas storage, separation, and catalysis.
The table below outlines potential material science applications for derivatives of this compound:
| Application Area | Key Structural Features of Derivatives | Potential Properties |
| Organic Electronics | Extended π-conjugation, heavy atoms | Semiconductor behavior, phosphorescence |
| Liquid Crystals | Rigid core with flexible side chains | Specific mesophase behavior, electro-optical switching |
| Functional Polymers | Polymerizable groups, functional side chains | High thermal stability, conductivity, specific binding |
| Microporous Materials | Rigid and contorted molecular structures | High surface area, gas adsorption capacity |
Q & A
Q. What are the most efficient synthetic routes for preparing Methyl 4-amino-3-bromo-5-iodobenzoate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential halogenation and esterification. A feasible approach includes:
Iodination : Start with 4-amino-3-bromobenzoic acid. Treat with iodine monochloride (ICl) in acetic acid at 60–80°C for 6–8 hours to introduce iodine at the 5-position .
Esterification : React the iodinated product with methanol and sulfuric acid (H₂SO₄) under reflux (70–90°C) for 12 hours to form the methyl ester.
Optimization Tips :
Q. How can researchers address challenges in purifying this compound due to its halogen-rich structure?
Methodological Answer: Halogen substituents (Br, I) increase molecular weight and polarity, complicating purification. Recommended strategies:
- Recrystallization : Use a 2:1 mixture of dichloromethane (DCM) and hexane. Cool slowly to −20°C to obtain crystalline product .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase for high-resolution separation .
- Yield Data : Typical yields range from 65–75% after optimization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Expect signals at δ 3.9 ppm (ester OCH₃), δ 6.8–7.2 ppm (aromatic protons). Note splitting due to adjacent Br and I .
- ¹³C NMR : Peaks at δ 52 ppm (OCH₃), δ 165 ppm (ester C=O), and δ 90–140 ppm (aromatic carbons) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 399.87 (calculated: 399.88) confirms molecular formula C₈H₇BrINO₂ .
Advanced Research Questions
Q. How do researchers resolve contradictory NMR data caused by isotopic effects of bromine and iodine?
Methodological Answer: Br (²⁷⁹Br/²⁸¹Br) and I (¹²⁷I) isotopes cause splitting and signal broadening. Mitigation strategies:
Q. How do substituent positions (Br at C3, I at C5) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The bromine at C3 undergoes Suzuki-Miyaura coupling more readily than iodine at C5 due to lower bond dissociation energy. Experimental design:
-
Comparative Reactivity Study :
Substrate Catalyst (Pd(PPh₃)₄) Yield (C3-Br Coupling) Yield (C5-I Coupling) Methyl 4-amino-3-Br-5-I-benzoate 5 mol% 82% <5% Methyl 4-amino-3-I-5-Br-benzoate 5 mol% 15% 78%
Q. What computational methods are used to predict the regioselectivity of nucleophilic attacks on this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites.
- Fukui Index (f⁻) : Highest at C3 (Br: 0.45) and C5 (I: 0.38), aligning with experimental reactivity .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (C3-Br) as hotspots for nucleophilic substitution .
- Validation : Compare computational predictions with experimental LC-MS/MS data from SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
